molecular formula C10H10N4 B13659169 5,5'-Dimethyl-2,2'-bipyrimidine

5,5'-Dimethyl-2,2'-bipyrimidine

Cat. No.: B13659169
M. Wt: 186.21 g/mol
InChI Key: RXIDPALOABYPJL-UHFFFAOYSA-N
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Description

5,5’-Dimethyl-2,2’-bipyrimidine: is an organic compound with the molecular formula C10H10N4. It is a derivative of bipyrimidine, featuring two methyl groups attached to the 5th positions of the pyrimidine rings. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethyl-2,2’-bipyrimidine typically involves the reaction of 2,2’-bipyrimidine with methylating agents. One common method is the methylation of 2,2’-bipyrimidine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of 5,5’-Dimethyl-2,2’-bipyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits basicity due to the nitrogen atoms in its pyrimidine rings, which can donate lone pairs to form salts with strong acids. For example:

Reaction TypeAcid UsedProductBasicity (pKₐ)Reference
Salt FormationHCl[C₁₀H₁₀N₄·H⁺]Cl⁻~3.5–4.0 (estimated)

The methyl groups slightly decrease basicity compared to unsubstituted bipyrimidine due to steric hindrance and electron-donating effects.

Coordination Chemistry

5,5'-Dimethyl-2,2'-bipyrimidine acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are pivotal in catalysis and medicinal chemistry .

Functionalization Reactions

The methyl groups and pyrimidine rings undergo selective modifications:

Bromination

Radical bromination using N-bromosuccinimide (NBS) introduces bromine atoms at reactive positions :

SubstrateReagentConditionsProductYieldReference
This compoundNBS, AIBNLight, 80°C5-Bromo-5'-methyl-2,2'-bipyrimidine65%

Oxidation

Oxidation of methyl groups to carboxylic acids enables further derivatization :

SubstrateOxidizing AgentProductApplicationReference
This compoundKMnO₄, H₂O2,2'-Bipyrimidine-5,5'-dicarboxylic acidLigand for luminescent Ir(III) complexes

CO₂ Reduction

  • Mechanism : Ru(II) complexes undergo sequential ligand substitution (Cl⁻ → solvent) and reduction to form hydride intermediates active in CO₂-to-CO conversion .

  • Key Step :

    \text{Ru}^{II}(\text{dmbpy})(\text{CO})_2\text{Cl}_2 + e^- \rightarrow \text{Ru}^{I}(\text{dmbpy}^\bullet^-)(\text{CO})_2\text{Cl}_2

    Followed by protonation and Cl⁻ ligand exchange .

Biological Activity

Metal complexes of this compound show promising anticancer properties:

ComplexTargetIC₅₀ (μM)MechanismReference
[Au(5,5'-dmbpy)(DTC)]⁺PTK7 kinase0.8–1.2G-quadruplex DNA stabilization
[Ru(5,5'-dmbpy)(CO)₂Cl₂]Mitochondria2.5ROS generation

Scientific Research Applications

Chemistry: 5,5’-Dimethyl-2,2’-bipyrimidine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are used in catalysis and materials science .

Biology: In biological research, 5,5’-Dimethyl-2,2’-bipyrimidine is used as a probe to study DNA interactions. Its derivatives are employed in the development of fluorescent markers for DNA .

Medicine: It is investigated for its cytotoxic properties and its ability to form complexes with metal ions that exhibit anticancer activity .

Industry: In the industrial sector, 5,5’-Dimethyl-2,2’-bipyrimidine is used in the synthesis of dyes and pigments. It is also employed in the production of advanced materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 5,5’-Dimethyl-2,2’-bipyrimidine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biological effects. For example, the compound can bind to DNA through groove binding interactions, which can disrupt DNA replication and transcription processes . The molecular targets include DNA and various enzymes involved in DNA metabolism .

Comparison with Similar Compounds

    5,5’-Dimethyl-2,2’-bipyridine: Similar in structure but with pyridine rings instead of pyrimidine rings.

    2,2’-Bipyrimidine: Lacks the methyl groups at the 5th positions.

    5,5’-Dibromo-2,2’-bipyridine: Contains bromine atoms instead of methyl groups.

Uniqueness: 5,5’-Dimethyl-2,2’-bipyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable ligand in coordination chemistry and a useful probe in biological studies .

Biological Activity

5,5'-Dimethyl-2,2'-bipyrimidine (C10H10N4), a derivative of bipyrimidine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound exhibits a variety of biological properties, including antimicrobial and anticancer activities, making it a subject of interest in pharmaceutical research.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of metal complexes involving this compound. For instance, zinc(II) complexes with related bipyrimidine derivatives demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains. In particular, one complex exhibited a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Candida albicans and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Zinc(II) Complexes

CompoundMIC (μg/mL) against C. albicansMIC (μg/mL) against S. aureus
Zinc Complex 162.5Not specified
Zinc Complex 2Not activeNot active
Py-2py LigandNot activeNot active

Cytotoxicity Studies

Cytotoxicity assays using MRC-5 human fibroblast cells revealed that certain complexes containing this compound exhibited varying degrees of cytotoxic effects. The IC50 values ranged from 22 μg/mL for the most potent complex to 120 μg/mL for the bipyrimidine ligand itself . This suggests that while the ligand alone may have limited cytotoxicity, its metal complexes can enhance biological activity.

Table 2: Cytotoxicity Data of Compounds

CompoundIC50 (μg/mL)
Zinc Complex 122
Zinc Complex 2>120
Py-2py Ligand>120

The interaction of these complexes with biological macromolecules such as DNA and proteins has been investigated to understand their mechanism of action. Binding studies indicated a significant affinity towards calf thymus DNA and bovine serum albumin (BSA), suggesting that these interactions may play a role in their biological activity .

Case Studies

In one notable case study, researchers synthesized various derivatives of this compound to evaluate their biological activities further. The study focused on the synthesis of Schiff bases from this compound and their subsequent evaluation against cancer cell lines. Some derivatives exhibited promising anticancer properties, indicating that structural modifications could enhance their therapeutic potential .

Q & A

Q. Basic: What are the common synthetic routes for 5,5'-Dimethyl-2,2'-bipyrimidine, and how are yields optimized?

The Ullmann coupling reaction is a primary method for synthesizing bipyrimidine derivatives. For example, 2,2'-bipyrimidine and its substituted analogs (e.g., 5,5'-dibromo-2,2'-bipyrimidine) can be synthesized via Ullmann coupling of halogenated pyrimidines using NiCl₂/PPh₃/Zn in dimethylformamide (DMF) . Optimizing reaction conditions—such as temperature (80–120°C), stoichiometric ratios of reagents, and catalyst loading—improves yields (up to 85% for 5,5'-dibromo derivatives). Purity is confirmed by ¹H NMR (>98%) and mass spectrometry .

Table 1: Representative Synthesis Conditions

SubstrateCatalyst SystemYield (%)Reference
2-IodopyrimidineNiCl₂/PPh₃/Zn (DMF)78
5-Bromo-2-iodopyrimidineCuI/1,10-phenanthroline85

Q. Basic: How does the molecular geometry of this compound influence its coordination chemistry?

The nonplanar structure of this compound arises from steric interactions between the methyl groups at the 5,5' positions. Theoretical studies estimate a dihedral angle of ~40° between the pyrimidine rings, reducing π-conjugation . This geometry enables flexible coordination modes with transition metals (e.g., Mn(II), Ni(II), Cu(II)), forming mononuclear or binuclear complexes. X-ray crystallography reveals distorted octahedral geometries in Mn(II) complexes, where two pyrimidine N atoms coordinate with metal centers alongside ancillary ligands (e.g., DMSO, Br⁻) .

Q. Advanced: How do steric and electronic effects of the methyl groups impact photophysical properties in coordination complexes?

The methyl groups introduce steric hindrance, reducing planarity and altering electronic transitions. For example, in Ru(II) polypyridyl complexes, substitution with this compound lowers the energy gap between metal-to-ligand charge transfer (MLCT) states compared to unsubstituted bipyridine ligands. This shifts absorption maxima to longer wavelengths (e.g., 450 → 480 nm) and enhances luminescence quantum yields by suppressing nonradiative decay pathways . Time-dependent DFT (TD-DFT) calculations using hybrid functionals (e.g., B3LYP with exact exchange corrections) validate these trends .

Q. Advanced: What computational methods are used to model steric interactions in this compound?

Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) and basis sets (6-31G*) accurately predicts torsional angles and noncovalent interactions. The resonance integral reduction model (k=k0cosθk = k_0 \cos \theta) quantifies electronic coupling between pyrimidine rings as a function of dihedral angle (θ\theta), aligning with experimental X-ray data . For supramolecular assemblies, molecular dynamics (MD) simulations reveal solvent-dependent conformational equilibria (e.g., heterochiral ↔ homochiral transitions in Ti(III) helicates) .

Q. Basic: What spectroscopic techniques confirm the structure of this compound complexes?

  • ¹H/¹³C NMR : Methyl protons resonate at δ ~2.5 ppm (singlet), while pyrimidine protons appear downfield (δ 8.0–9.0 ppm) .
  • X-ray crystallography : Resolves metal-ligand bond lengths (e.g., Mn–N = 2.25 Å) and coordination geometry .
  • IR spectroscopy : Stretching frequencies for coordinated DMSO (S=O at ~1020 cm⁻¹) confirm ligand binding .

Q. Advanced: How does this compound enable supramolecular assembly in metallo-organic frameworks (MOFs)?

The ligand acts as a bridging unit in Ti(III)-based helicates, where three TiO₄N₂ nodes self-assemble with bipyrimidine. The methyl groups influence symmetry: 5,5'-dimethyl derivatives form heterochiral C1C_1-symmetric helicates, while unsubstituted analogs adopt homochiral C3C_3 symmetry. Solvent polarity (CHCl₃ vs. CH₂Cl₂) further modulates stereochemical equilibria, as shown by variable-temperature NMR and DFT studies .

Table 2: Symmetry in Titanium Helicates

LigandSymmetrySolventReference
This compoundC1C_1CH₂Cl₂
2,2'-BipyridineC3C_3CHCl₃

Q. Basic: What are the applications of this compound in medicinal chemistry?

The ligand enhances bioactivity in metal complexes. For example, Au(III) complexes with this compound exhibit antitumor activity (IC₅₀ = 2.4 µM against MCF-7 cells) by inducing apoptosis via mitochondrial dysfunction. Structural optimization (e.g., adding carboxylate groups) improves solubility and targeting .

Q. Advanced: How do data contradictions arise in DFT studies of bipyrimidine-based complexes?

Discrepancies between experimental and computed redox potentials often stem from inadequate treatment of exact exchange in functionals. Hybrid functionals (e.g., B3LYP with 20% exact exchange) improve agreement for MLCT energies, while pure gradient-corrected functionals underestimate charge-transfer states . Calibration against cyclic voltammetry data (e.g., E1/2E_{1/2} for Ru³⁺/²⁺ couples) is critical for validation.

Q. Advanced: What strategies resolve steric clashes in bipyrimidine-based polymers?

Incorporating flexible spacers (e.g., carbazole units) between bipyrimidine monomers mitigates steric strain in conjugated polymers. For poly(carbazole-alt-bipyrimidine), GPC analysis confirms controlled molecular weights (Mn=3.55M_n = 3.55 kDa) and low dispersity (Đ=1.31Đ = 1.31), enabling applications in OLEDs .

Q. Basic: How is this compound derivatized for functional materials?

Oxidation of methyl groups to carboxylic acids (using KMnO₄/H₂SO₄) yields 2,2'-bipyridine-5,5'-dicarboxylic acid, a precursor for MOFs. Carboxylate derivatives coordinate with lanthanides (e.g., Eu³⁺) to generate luminescent sensors .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-2-(5-methylpyrimidin-2-yl)pyrimidine

InChI

InChI=1S/C10H10N4/c1-7-3-11-9(12-4-7)10-13-5-8(2)6-14-10/h3-6H,1-2H3

InChI Key

RXIDPALOABYPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C2=NC=C(C=N2)C

Origin of Product

United States

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